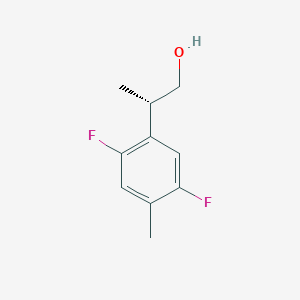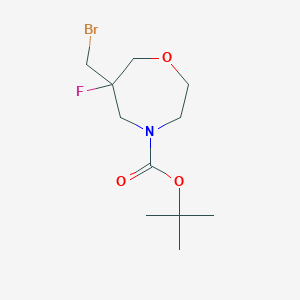![molecular formula C13H10ClNO2S2 B2734610 N-(4-chlorophenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine CAS No. 478043-45-7](/img/structure/B2734610.png)
N-(4-chlorophenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-chlorophenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine” is a complex organic compound. It likely contains a thiopyran ring, which is a six-membered heterocyclic compound with sulfur and an imine group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, imines like this are generally formed through the reaction of aldehydes or ketones with primary amines . This reaction is acid-catalyzed and reversible .Molecular Structure Analysis
The compound likely contains a thiopyran ring, which is a six-membered heterocyclic compound with sulfur . The imine group (C=N) is a functional group in organic chemistry .Chemical Reactions Analysis
Imines, such as the one in this compound, are formed through the reaction of aldehydes or ketones with primary amines . This reaction is acid-catalyzed and reversible .Wissenschaftliche Forschungsanwendungen
Light Stability and Photooxidation Mechanisms
Research on derivatives of 3,4-ethylenedioxythiophene, which shares a structural resemblance with the compound , has investigated light stability and proposed mechanisms for photooxidation, especially in chlorinated solvents. These studies are crucial for understanding the photostability of similar compounds and their applications in materials science (K. Jeuris et al., 2003).
Electrochromic Materials
Research on poly(3,4-alkylenedioxythiophene) derivatives, including their synthesis and application as electrochromic materials, has revealed their potential for high-contrast displays and smart windows. This application is significant for the development of new electronic and photonic devices, demonstrating the versatility of thiophene derivatives in advanced technological applications (Anil Kumar et al., 1998).
Environmental Hormone Removal
Graphene oxide has been studied for its effectiveness in adsorbing chlorophenols, a group of environmental hormones. This research is directly relevant to environmental cleanup efforts, particularly in water treatment technologies aimed at removing toxic and carcinogenic substances from the environment (Dongli Wei et al., 2019).
Antimicrobial and Crown Gall Tumor Inhibitory Activities
Imines synthesized from N-methyl-1H-indole-3-carboxaldehyde, through condensation with alkyl and aromatic amines, have been explored for their biological activities. Such studies underscore the potential pharmaceutical applications of imine derivatives, including their use in developing new antimicrobial and anticancer agents (G. S. Singh et al., 2014).
High-Contrast Electrochromic Polymers
The synthesis of new derivatives of 3,4-ethylenedioxythiophene and their polymers for use in electrochromic devices highlights the potential of such compounds in creating high-contrast visual displays. These materials offer significant advantages for energy-efficient displays and smart windows, marking a critical area of research in material sciences (B. Sankaran & J. Reynolds, 1997).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2S2/c14-9-1-3-10(4-2-9)15-12-6-8-19(16,17)13-11(12)5-7-18-13/h1-5,7H,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSPUKOREKGTFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=NC3=CC=C(C=C3)Cl)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819012 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
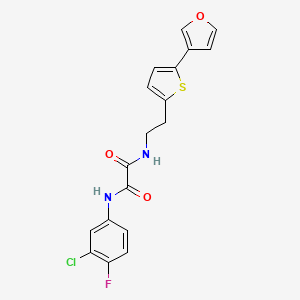
![{2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine](/img/structure/B2734529.png)
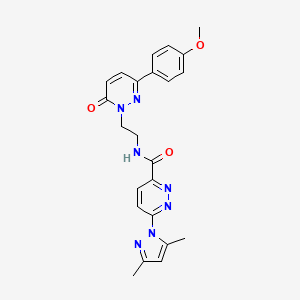
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2734531.png)
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2734534.png)
![4-phenoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2734537.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2734539.png)
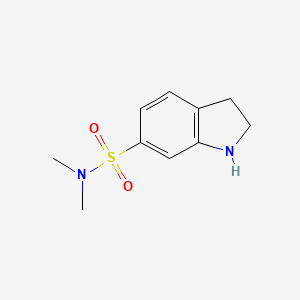


![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2734543.png)
